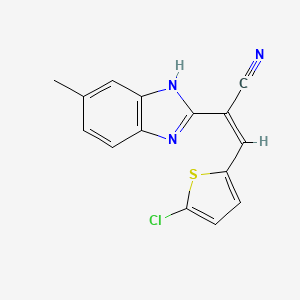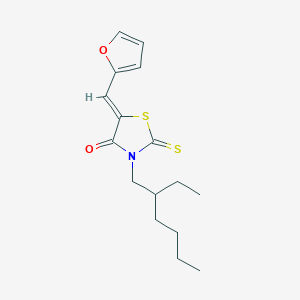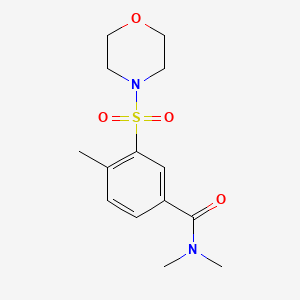![molecular formula C20H15F3N2O2S B5418495 N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is complex and involves the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, this compound has been shown to modulate the activity of transcription factors, which regulate gene expression and play a crucial role in various cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the improvement of cognitive function. Additionally, this compound has been shown to have neuroprotective effects and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has several advantages for lab experiments, including its high purity and yield, its ability to target specific signaling pathways, and its potential for use in various research fields. However, this compound also has limitations, including its high cost and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide research, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the investigation of its potential applications in other research fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with sulfonyl chloride, followed by the reaction of the resulting product with benzenecarboximidamide. This method has been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has been shown to have potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In immunology, this compound has been shown to modulate the immune response by regulating the activity of immune cells. In neurobiology, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)16-10-7-11-17(14-16)24-19(15-8-3-1-4-9-15)25-28(26,27)18-12-5-2-6-13-18/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSLMHHPCSAQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5418414.png)
![N-methyl-5-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5418421.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)



![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)